Galanin (1-13)-neuropeptide Y (25-36) amide is a chimeric peptide that combines the neuropeptide galanin and a fragment of neuropeptide Y. This compound plays a significant role in various physiological processes, including modulation of neurotransmission, appetite regulation, and neuroendocrine functions. The galanin family consists of several bioactive peptides, with galanin being the most studied due to its diverse biological roles mediated through G protein-coupled receptors .
Galanin is encoded by the GAL gene and is expressed in the central nervous system as well as in peripheral tissues. It was first identified in 1983 and has since been associated with numerous biological functions, including pain modulation, stress response, and hormone secretion . The classification of galanin (1-13)-neuropeptide Y (25-36) amide falls under neuropeptides, specifically as a chimeric peptide that exhibits properties from both galanin and neuropeptide Y.
The synthesis of galanin (1-13)-neuropeptide Y (25-36) amide typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
The molecular formula for galanin (1-13)-neuropeptide Y (25-36) amide is , with a molecular weight of approximately 2962.41 g/mol .
The structure consists of two segments:
The structural conformation can be influenced by environmental factors such as solvent conditions, which may lead to variations in secondary structure like alpha-helices or beta-sheets .
Galanin (1-13)-neuropeptide Y (25-36) amide can undergo various chemical reactions, including:
Common reagents used include:
Galanin (1-13)-neuropeptide Y (25-36) amide exerts its biological effects primarily through binding to galanin receptors and neuropeptide Y receptors. This interaction modulates various intracellular signaling pathways, including inhibition of adenylate cyclase and activation of phospholipase C. These pathways influence neurotransmitter release, gene expression, and cellular survival processes .
Relevant data indicates that modifications to the peptide structure can significantly alter its stability and receptor affinity, making it crucial for experimental applications .
Galanin (1-13)-neuropeptide Y (25-36) amide has several scientific uses:
This chimeric peptide serves as a valuable model for understanding complex neurobiological processes and developing targeted therapies based on neuropeptide signaling mechanisms.
The development of Galanin (1-13)-NPY (25-36) amide (also designated M32) emerged in the early 1990s as a strategic approach to address fundamental challenges in neuropeptide receptor pharmacology. Researchers sought to create ligands capable of simultaneously targeting galanin and neuropeptide Y (NPY) receptors—two systems implicated in feeding behavior, nociception, and anxiety [7]. Prior pharmacological studies suffered from:
Chimeric design offered a solution by combining bioactive domains of distinct neuropeptides into single molecules. M32 was engineered by fusing the N-terminal galanin(1-13) fragment (critical for galanin receptor activation) with the C-terminal NPY(25-36) fragment (essential for NPY Y2 receptor recognition) [7]. Functional assays in rat vas deferens (enriched with NPY Y2 receptors) demonstrated that M32 suppressed electrically stimulated twitches with potency equaling native NPY, unlike the less potent NPY(13-36) fragment [7]. This established M32 as a novel bifunctional tool for probing receptor interactions.
The chimeric architecture of M32 exploits conserved structural motifs inherent to both parent peptides:
Table 1: Functional Domains in Parent Peptides and M32
Peptide | Critical Functional Region | Receptor Interaction |
---|---|---|
Galanin(1-29/30) | N-terminal 1-15 residues (conserved across species) | GalR1/GalR2/GalR3 binding |
NPY | C-terminal 25-36 residues (T32, R33, R35, Y36) | Y2 receptor preference |
M32 Chimera | Gal(1-13)-NPY(25-36) | Bifunctional: GalR + Y2 affinity |
Nuclear magnetic resonance (NMR) studies revealed that chimeric peptides like M32 adopt a stable horseshoe-like conformation in membrane-mimicking environments. This structure positions key residues for receptor engagement:
Crucially, M32 retained high affinity (nM range) for hypothalamic galanin receptors in binding assays, comparable to full-length galanin, while simultaneously activating NPY Y2 receptors. This demonstrated that domain fusion didn’t disrupt critical pharmacophores [7].
The functional success of M32 reflects an underlying biological principle: neuropeptide systems exhibit deep evolutionary conservation and receptor promiscuity facilitating crosstalk:
Table 2: Evolutionary Conservation in Galanin/NPY Systems
Feature | Galanin Family | NPY Family | |
---|---|---|---|
Origin | >500 million years (vertebrates) | >500 million years (vertebrates) | |
Receptor Diversity | 3 GPCRs (GalR1-3) | 4-5 GPCRs (Y1,Y2,Y4,Y5,y6) | |
Structural Conservation | N-terminal 1-15 residues invariant | C-terminal hexapeptide critical | |
Ligand-Receptor Coevolution | Galanin/GALP/GMAP/alarin ligands | NPY/PYY/PP ligands | [3] [9] [10] |
This crosstalk enables:
M32 capitalizes on this inherent neuropeptide "dialogue" by artificially enhancing galanin-NPY synergy. Its design mirrors natural ligand-receptor coevolution where:
This explains M32’s unexpected Y2 receptor agonism—the NPY(25-36) domain adopts native-like conformation when fused to galanin(1-13), facilitating receptor docking absent in isolated fragments [7].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: